6-(Thiophen-3-YL)nicotinic acid
Overview
Description
6-(Thiophen-3-YL)nicotinic acid is a heterocyclic compound that features a thiophene ring fused to a nicotinic acid moiety.
Preparation Methods
The synthesis of 6-(Thiophen-3-YL)nicotinic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with nicotinic acid precursors. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method includes the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . Industrial production methods often involve these synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-(Thiophen-3-YL)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds using palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the thiophene or nicotinic acid rings .
Scientific Research Applications
6-(Thiophen-3-YL)nicotinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the development of materials such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism by which 6-(Thiophen-3-YL)nicotinic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-(Thiophen-3-YL)nicotinic acid can be compared with other similar compounds such as:
Nicotinic acid derivatives: These compounds share the nicotinic acid moiety but differ in the substituents attached to the ring.
Thiophene derivatives: These compounds contain the thiophene ring but may have different functional groups or additional rings attached.
Thienothiophenes: These are compounds with two fused thiophene rings, offering different electronic and structural properties
Properties
IUPAC Name |
6-thiophen-3-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-1-2-9(11-5-7)8-3-4-14-6-8/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURKJCFGWINKMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686906 | |
Record name | 6-(Thiophen-3-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877674-90-3 | |
Record name | 6-(Thiophen-3-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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